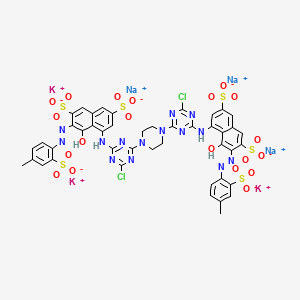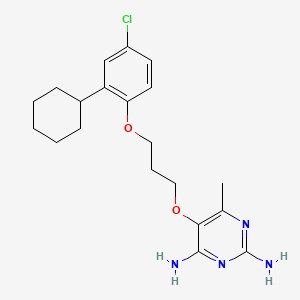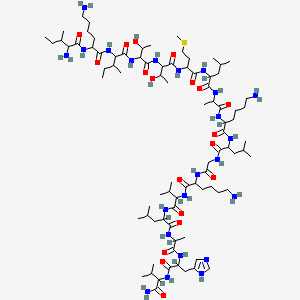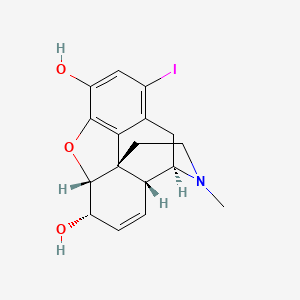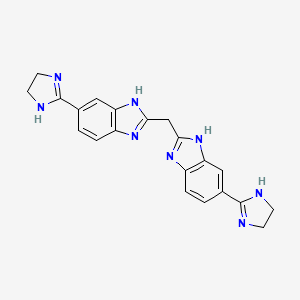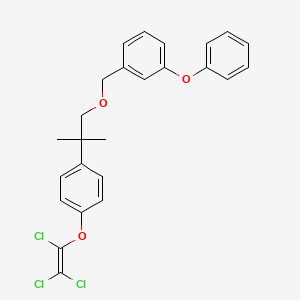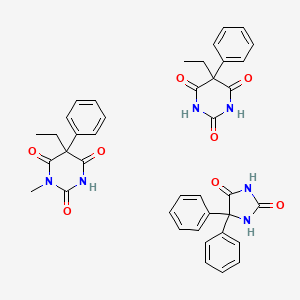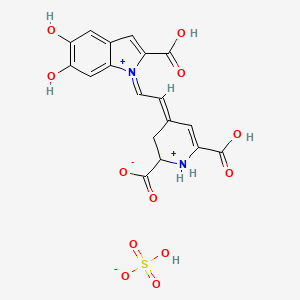
Betanidin sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Betanidin sulfate is a naturally occurring compound belonging to the betalain pigment group, specifically the betacyanins, which are responsible for the red-violet coloration in various plants. Betanidin is the aglycone form of betanin, commonly found in red beets (Beta vulgaris). These pigments are known for their antioxidant properties and are widely used in the food industry as natural colorants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Betanidin can be synthesized from betanin through hydrolysis. The process involves reacting betanin with dilute ammonia in the presence of l-proline, resulting in the formation of indicaxanthin. This intermediate can then be converted into betanidin by reacting it with excess S-cyclodopa .
Industrial Production Methods: Industrial production of betanidin sulfate often involves extraction from natural sources such as red beets. The extraction process typically includes maceration, filtration, and purification steps to isolate the pigment. High-performance liquid chromatography (HPLC) is commonly used for the quantification and purification of betanidin .
Analyse Chemischer Reaktionen
Types of Reactions: Betanidin undergoes various chemical reactions, including oxidation, reduction, and glycosylation. Oxidation of betanidin can generate radical cations, which further react to form neutral phenoxy radicals .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Glycosylation: Glycosylation reactions involve the addition of sugar moieties to betanidin, forming compounds like betanin (betanidin 5-O-glucoside).
Major Products:
Oxidation: Formation of phenoxy radicals.
Reduction: Formation of reduced betanidin derivatives.
Glycosylation: Formation of glycosylated betanidin derivatives such as betanin.
Wissenschaftliche Forschungsanwendungen
Betanidin sulfate has a wide range of applications in scientific research:
Wirkmechanismus
Betanidin exerts its effects primarily through its antioxidant activity. It scavenges free radicals by donating hydrogen atoms or electrons, thereby neutralizing reactive oxygen species. This activity is facilitated by the presence of hydroxyl groups on the betanidin molecule, which can undergo oxidation-reduction reactions .
Vergleich Mit ähnlichen Verbindungen
Betanin: The glycosylated form of betanidin, commonly found in red beets.
Indicaxanthin: A yellow pigment derived from betanin through hydrolysis.
Gomphrenin: Another glycosylated form of betanidin found in certain plants.
Uniqueness: Betanidin sulfate is unique due to its potent antioxidant properties and its ability to undergo various chemical modifications, making it a versatile compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
37717-82-1 |
|---|---|
Molekularformel |
C18H16N2O12S |
Molekulargewicht |
484.4 g/mol |
IUPAC-Name |
(4E)-6-carboxy-4-[2-(2-carboxy-5,6-dihydroxyindol-1-ium-1-ylidene)ethylidene]-2,3-dihydro-1H-pyridin-1-ium-2-carboxylate;hydrogen sulfate |
InChI |
InChI=1S/C18H14N2O8.H2O4S/c21-14-6-9-5-13(18(27)28)20(12(9)7-15(14)22)2-1-8-3-10(16(23)24)19-11(4-8)17(25)26;1-5(2,3)4/h1-3,5-7,11H,4H2,(H5,21,22,23,24,25,26,27,28);(H2,1,2,3,4) |
InChI-Schlüssel |
NNVGPBLBYBOOHJ-UHFFFAOYSA-N |
Isomerische SMILES |
C\1C([NH2+]C(=C/C1=C/C=[N+]2C3=CC(=C(C=C3C=C2C(=O)O)O)O)C(=O)O)C(=O)[O-].OS(=O)(=O)[O-] |
Kanonische SMILES |
C1C([NH2+]C(=CC1=CC=[N+]2C3=CC(=C(C=C3C=C2C(=O)O)O)O)C(=O)O)C(=O)[O-].OS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



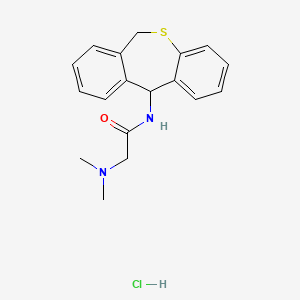
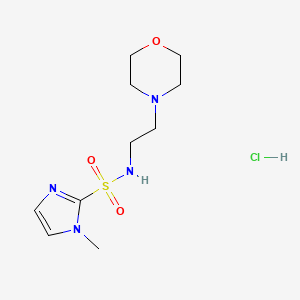
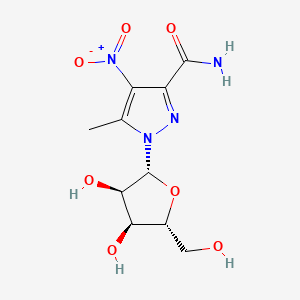
![4-[(R)-hydroxy-(5-imidazol-1-yl-2-methylphenyl)methyl]-3,5-dimethylbenzoic acid](/img/structure/B12781229.png)

